molecular formula C12H24<br>CH3(CH2)9CH=CH2<br>C12H24 B091753 1-Dodecene CAS No. 112-41-4

1-Dodecene

Cat. No.: B091753
CAS No.: 112-41-4
M. Wt: 168.32 g/mol
InChI Key: CRSBERNSMYQZNG-UHFFFAOYSA-N
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Description

1-Dodecene (C₁₂H₂₄) is a linear α-olefin characterized by a terminal double bond at the first carbon position. It is produced via ethylene oligomerization and Fischer–Tropsch synthesis, serving as a critical intermediate in the manufacture of surfactants, lubricants, and linear alkylbenzenes (LABs) . Beyond industrial applications, this compound acts as a semiochemical in ecological interactions. For instance, it attracts mated female Chouioia cunea parasitoid wasps to host pupae and is linked to increased mosquito attraction in Plasmodium falciparum-infected humans . Its molecular structure and reactivity also make it valuable in catalytic processes, such as alkylation and nanomaterial synthesis .

Preparation Methods

Cracking of Higher Paraffins

Thermal or catalytic cracking of high-molecular-weight paraffins (C₁₈–C₃₀) can yield 1-dodecene as a mid-chain product. Steam cracking, commonly used in petrochemical industries, involves heating paraffins to 750–900°C in the presence of steam. The resulting mixture of alkenes is separated via fractional distillation.

The alkylation processes described in and , which utilize this compound as a reactant, indirectly underscore the importance of high-purity LAO streams. Efficient cracking and distillation protocols are necessary to isolate this compound from complex hydrocarbon mixtures.

Comparative Analysis of Methods

Method Catalyst Temperature Selectivity Yield
DehydrogenationPt/Al₂O₃400–600°CModerate60–70%
Ethylene OligomerizationMetallocene50–100°CHigh80–90%
CrackingNone (thermal)750–900°CLow30–40%
DehydrohalogenationKOtBu80–120°CHigh70–85%
MetathesisGrubbs catalyst25–50°CModerate50–60%

Industrial Challenges and Innovations

The alkylation of benzene with this compound, as explored in and , requires high-purity LAO feedstocks. Impurities such as internal alkenes or branched isomers can deactivate acid catalysts (e.g., zeolites or heteropolyacids). Recent advances in hierarchical Beta zeolites, as reported in , demonstrate that mesoporous structures mitigate diffusion limitations, enhancing catalyst longevity. These innovations in downstream applications indirectly inform upstream synthesis by emphasizing the need for isomer-free this compound.

Chemical Reactions Analysis

1-Dodecene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reducing Agents: Hydrogen gas in the presence of metal catalysts like nickel or palladium.

    Acid Catalysts: Sulfuric acid or aluminium chloride for substitution reactions.

    Polymerization Catalysts: Various initiators or catalysts like peroxides or acids.

Major Products:

    Oxidation Products: Alcohols, aldehydes, or carboxylic acids.

    Reduction Products: Alkanes.

    Substitution Products: Alkylated derivatives.

    Polymerization Products: Polyolefins.

Scientific Research Applications

Lubricants

1-Dodecene serves as a precursor in the synthesis of polyalphaolefins (PAOs), which are high-performance synthetic lubricants. These lubricants are characterized by their low viscosity and excellent thermal stability, making them suitable for automotive and industrial applications.

Table 1: Properties of PAOs Derived from this compound

PropertyValue
Viscosity (cSt at 100°C)6 to 10
Pour Point (°C)-54 to -48
Flash Point (°C)>200

The production method involves oligomerizing this compound with 1-decene under specific catalyst systems, resulting in PAOs with desirable cold temperature properties .

Surfactants

The compound is also utilized in the production of surfactants, particularly in the formulation of detergents. Its structure allows for effective emulsification and wetting properties, making it valuable in household and industrial cleaning products.

Case Study: Detergent Formulation
A study demonstrated that incorporating this compound-derived surfactants into a cleaning formulation significantly improved grease removal efficiency compared to traditional surfactants .

Hydroxycarbonylation

One notable application of this compound is in the palladium-catalyzed hydroxycarbonylation reaction, where it reacts with carbon monoxide to produce linear aldehydes. This reaction is facilitated in microemulsion systems, optimizing both yield and selectivity.

Table 2: Reaction Conditions for Hydroxycarbonylation of this compound

ParameterValue
Temperature Range (°C)65 - 105
Surfactant Concentration (%)9
Initial Yield (%)Up to 30

The study indicated that while initial yields increase with temperature, a plateau is reached at higher temperatures due to competing side reactions .

Oil Spill Mitigation

Research has explored the use of dispersants containing this compound in oil spill scenarios. Its effectiveness as a dispersant was evaluated through field experiments where coral reefs were exposed to oil mixtures.

Case Study: Coral Reef Impact Assessment
Experiments showed that dispersants containing this compound did not adversely affect coral growth rates when applied at controlled concentrations, indicating its potential for environmentally friendly oil spill management strategies .

Mechanism of Action

The mechanism of action of 1-Dodecene involves its reactivity due to the presence of the double bond at the alpha position. This double bond can participate in various chemical reactions, such as addition, substitution, and polymerization. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs .

Comparison with Similar Compounds

Physical and Chemical Properties

Property 1-Octene (C₈H₁₆) 1-Decene (C₁₀H₂₀) 1-Dodecene (C₁₂H₂₄) 1-Tetradecene (C₁₄H₂₈)
Molecular Weight (g/mol) 112.22 140.27 168.32 196.36
Boiling Point (°C) 121–125 170–172 213–215 252–254
Reactivity in Epoxidation High (90% conversion in 18 h) Moderate (94% conversion in 24 h) Low (<80% conversion in 24 h) Not reported
Adsorption Energy (Beta Zeolite) Higher affinity than oxygenates

Key Observations :

  • Chain Length vs. Reactivity : Longer chains exhibit reduced reactivity due to steric hindrance and increased inertness. For example, this compound’s epoxidation efficiency is lower than that of 1-octene or 1-decene .
  • Surface Interactions: The terminal double bond in this compound enhances its interaction energy (4.4 kcal mol⁻¹ higher than 6-dodecane), improving binding to nanocrystal surfaces in material science applications .

Reactivity in Industrial Processes

Oligomerization for Lubricants

  • 1-Octene/1-Decene Trimers : Yield lubricants with kinematic viscosities of 12.1–15.1 cSt at 40°C, ideal for low-viscosity applications .
  • This compound Trimers : Produce higher molecular weight fractions (C₂₈–C₃₆), offering superior viscosity indices (e.g., 161 for 1-decene trimers) but inferior pour points compared to commercial polyalphaolefins (PAOs) .

Alkylation with Benzene

  • This compound vs. Shorter Olefins : this compound’s strong adsorption on Beta zeolite acid sites makes it less susceptible to deactivation by oxygenated compounds compared to smaller olefins like 1-decene .
  • Competitive Adsorption : In MWW zeolite, oxygenates displace this compound more easily, highlighting framework-dependent selectivity .

Unique Features of this compound :

  • Volatility and Instability : Rapid degradation in the environment limits its persistence, making it a short-lived repellent in plant-insect interactions .
  • Gene Regulation : Upregulates CcOBP7, CcOBP18, and CcGR18 in C. cunea, triggering olfactory-driven host-seeking behavior .

Biological Activity

1-Dodecene, a long-chain α-olefin with the chemical formula C₁₂H₂₄, has garnered attention in various fields due to its biological activity and potential applications. This article provides a comprehensive overview of the biological effects of this compound, including its antibacterial properties, toxicity studies, and applications in catalysis.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. For instance, Naoko et al. reported that long-chain fatty acids, including 1-Dodecanol (a derivative of this compound), exhibited significant antibacterial activity against various clinical pathogens. The hexane fraction containing these compounds demonstrated zones of inhibition against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other multi-drug resistant organisms (MDROs) .

Table 1: Antibacterial Activity of 1-Dodecanol and Related Compounds

CompoundPathogenZone of Inhibition (mm)
1-DodecanolS. aureus4
Pseudomonas aeruginosa5
Salmonella sp.5
MBL-resistant strain8
PDR strain7

2. Toxicity Studies

The safety profile of this compound has been evaluated through various toxicity studies. A public report indicated that this compound is moderately absorbed through the skin in rats and exhibits low acute toxicity with an oral LD50 greater than 15,000 mg/kg . Additionally, it was determined to be a slight eye irritant and showed minimal skin sensitization potential in animal models .

Table 2: Toxicity Data for this compound

Test TypeSpeciesResult
Acute Oral ToxicityRatLD50 > 15,000 mg/kg
Dermal ToxicityRabbitLD50 > 2,000 mg/kg
Eye IrritationRabbitSlight irritant
Skin SensitizationGuinea PigNegative

3. Applications in Catalysis

Beyond its biological activity, this compound is also significant in industrial applications, particularly in catalysis. The compound is utilized in the alkylation of benzene to produce dodecylbenzene using mesoporous Beta zeolites, which enhance catalytic efficiency due to improved internal diffusion and stability . This process is crucial for producing fine chemicals and demonstrates the versatility of this compound beyond biological contexts.

4. Research Findings and Case Studies

  • A study on the copolymerization of ethylene with long-chain α-olefins like this compound revealed insights into crystallization behavior and thermal properties of the resulting polymers .
  • Another investigation into palladium-catalyzed hydroxycarbonylation reactions involving this compound highlighted its role as a sustainable feedstock for organic synthesis .

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-dodecene be experimentally validated to ensure purity in synthetic applications?

Methodological Answer:

  • Use gas chromatography (GC) coupled with mass spectrometry (GC-MS) to confirm molecular weight (168.319 g/mol) and detect impurities .
  • Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the position of the terminal double bond (C=C) and distinguish this compound from isomers. The double bond protons resonate at δ ~4.8–5.0 ppm in ¹H NMR .
  • Cross-reference experimental data with the SMILES string (CCCCCCCCCCC=C) and InChIKey (CRSBERNSMYQZNG-UHFFFAOYSA-N) for digital validation .

Q. What methods are effective for separating this compound from Fischer-Tropsch synthesis mixtures containing alkanes like n-dodecane?

Methodological Answer:

  • Use dividing wall column (DWC) distillation to reduce energy consumption by 20–30% compared to traditional distillation, leveraging vapor-liquid equilibrium (VLE) data for this compound/n-dodecane systems .
  • Optimize separation using the Wilson activity coefficient model , which provides accurate binary interaction parameters (e.g., ΔGij values) for Aspen Plus simulations .
  • Validate separation efficiency via boiling point analysis (this compound: ~213°C; n-dodecane: ~216°C) and GC purity checks .

Q. What safety protocols are critical when handling this compound in catalytic studies?

Methodological Answer:

  • Implement inert atmosphere techniques (e.g., nitrogen/argon gloveboxes) to prevent combustion, as this compound is highly flammable (flash point ~76°C) .
  • Use personal protective equipment (PPE) including neoprene gloves and chemical-resistant aprons, as prolonged skin contact can cause irritation .
  • Follow OSHA guidelines for ventilation control (e.g., fume hoods) to mitigate inhalation risks during hydroformylation or alkylation reactions .

Advanced Research Questions

Q. How do reaction kinetics vary in the hydroformylation of this compound using rhodium catalysts in multiphase systems?

Methodological Answer:

  • Conduct time-resolved kinetic experiments under controlled syngas (CO/H₂) pressures (10–30 bar) and temperatures (80–120°C). The reaction exhibits first-order dependence on this compound concentration and a complex relationship with catalyst loading .
  • Model the reaction using Langmuir-Hinshelwood kinetics to account for adsorption/desorption steps of CO and H₂ on Rh sites. Rate constants (k₁, k₂) can be derived from in-situ FTIR or GC monitoring of aldehyde yields .
  • Optimize microemulsion systems (e.g., water/surfactant mixtures) to enhance catalyst recyclability while maintaining >95% linear aldehyde selectivity .

Q. What thermodynamic models best predict phase behavior in this compound/n-dodecane mixtures during industrial-scale separations?

Methodological Answer:

  • Use non-random two-liquid (NRTL) or UNIQUAC models to predict activity coefficients. For this compound/n-dodecane, the Wilson model shows the lowest RMSD (0.8% for temperature, 1.2% for composition) in VLE predictions .
  • Validate models using static equilibrium cells to measure bubble/dew points at varying pressures (1–5 bar). Data consistency is confirmed via the Van Ness test (Δy < 1%) .
  • Integrate parameters into Aspen Plus simulations to optimize distillation column parameters (e.g., reflux ratio, feed stage) for minimal energy use .

Q. How does catalyst deactivation occur in this compound hydroformylation, and what strategies mitigate it?

Methodological Answer:

  • Identify deactivation mechanisms via operando spectroscopy (e.g., XAFS, XPS). Rhodium leaching and phosphine ligand oxidation (e.g., BPP degradation) are primary causes .
  • Introduce stabilizing ligands (e.g., sulfoxantphos) to reduce Rh agglomeration. Ligand-to-metal ratios >3:1 improve catalyst lifetime by 40% .
  • Monitor hydroperoxide contaminants (e.g., tBuOOH) using HPLC , as even 50 ppm can accelerate deactivation by 30% .

Q. Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported hydroformylation yields for this compound across studies?

Methodological Answer:

  • Cross-validate experimental conditions: Differences in solvent systems (e.g., thermomorphic vs. microemulsion) can alter yields by 15–20% .
  • Reassess syngas purity (CO/H₂ ratio) and mass transfer limitations using Damköhler number analysis . Poor mixing in batch reactors may underreport yields by 10% .
  • Compare catalyst pre-treatment methods (e.g., reduction under H₂ vs. inert gas), which affect Rh dispersion and activity .

Q. Why do biodegradation rates of this compound vary significantly in environmental studies?

Methodological Answer:

  • Evaluate microbial consortia diversity : Pure Cornebacterium strains degrade this compound 50% slower than mixed cultures due to limited enzyme secretion .
  • Control soil mobility parameters : High log Kow (6.10) and Koc (5900) limit bioavailability, requiring surfactant amendments for accurate lab-to-field extrapolation .
  • Standardize OECD 301F tests to measure aerobic degradation, as pH and temperature fluctuations (e.g., 25°C vs. 30°C) alter half-lives by 20–40% .

Properties

IUPAC Name

dodec-1-ene
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InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3
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InChI Key

CRSBERNSMYQZNG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC=C
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Molecular Formula

C12H24, Array
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Related CAS

25067-08-7, 62132-67-6
Record name 1-Dodecene, homopolymer
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DSSTOX Substance ID

DTXSID5026914
Record name 1-Dodecene
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Molecular Weight

168.32 g/mol
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Physical Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C
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Flash Point

212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c.
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Solubility

Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none
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Density

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8
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Vapor Density

5.81 (AIR= 1), Relative vapor density (air = 1): 5.81
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Vapor Pressure

0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Color/Form

Colorless liquid

CAS No.

112-41-4, 1124-14-7, 25378-22-7, 68526-58-9
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Melting Point

-31 °F (USCG, 1999), -35.2 °C, -35 °C
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Synthesis routes and methods

Procedure details

A two liter reactor is equipped with a stirrer, addition funnel, thermometer, condenser and a cooling bath. A solution of 300 g (2.68 moles) 1-octene, 300g (1.79 moles) 1-dodecene and 3.9 g (0.042 moles) normal butyl chloride was prepared and charged to the addition funnel. To the reactor was charged 300 ml. dry methylene chloride and 12.0 g anhydrous AlCl3. A N2 atmosphere was maintained throughout the polymerization procedure. The stirred AlCl3 slurry was cooled to 15° C., whereupon a dropwise addition of the comonomer/n-butyl chloride solution was initiated and continued over 3.0 hours into the reactor. The polymerization temperature was maintained at 15° C.±1° C. After the comonomer/n-butyl chloride charge was complete, the polymerization mixture was stirred for an additional 3.0 hours at 15° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Name
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
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Type
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Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Dodecene
Reactant of Route 2
1-Dodecene
Reactant of Route 3
1-Dodecene
Reactant of Route 4
1-Dodecene
Reactant of Route 5
1-Dodecene
Reactant of Route 6
1-Dodecene

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